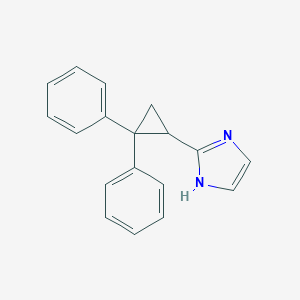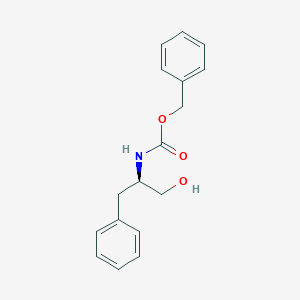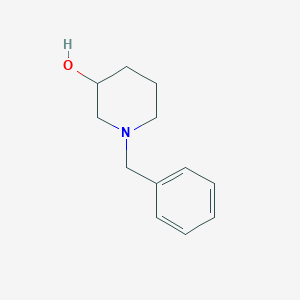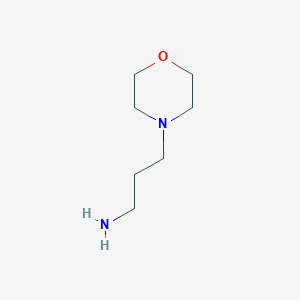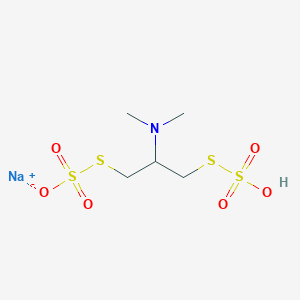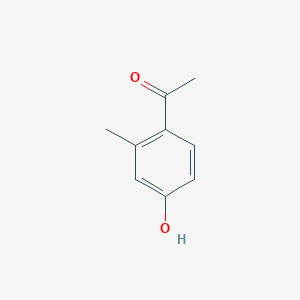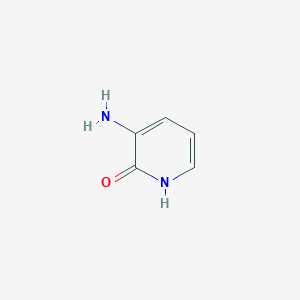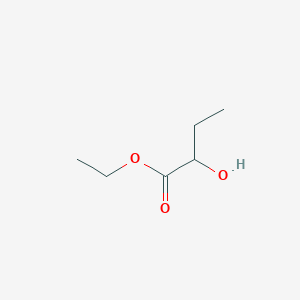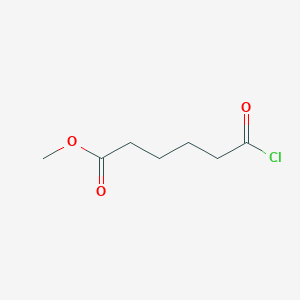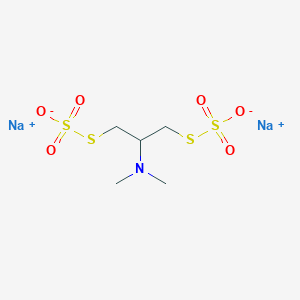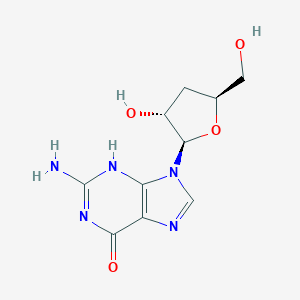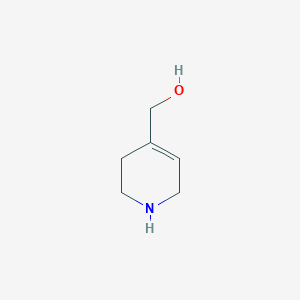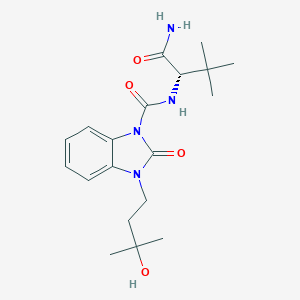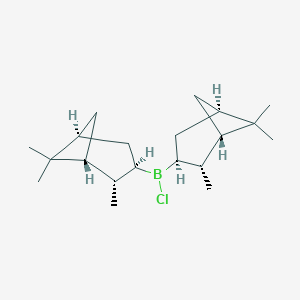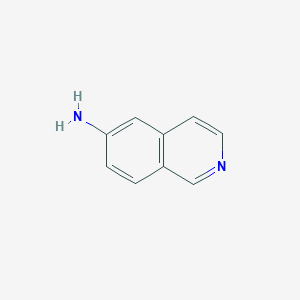
6-氨基异喹啉
概览
描述
6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists .
Synthesis Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . 6-Aminoisoquinoline is a useful intermediate for the synthesis of kinase inhibitors .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . The LUMO and HOMO were localized on the entire molecule .Chemical Reactions Analysis
6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists . It is a useful intermediate for the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis
The empirical formula of 6-Aminoisoquinoline is C9H8N2, and its molecular weight is 144.17 . A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .科研应用
8-氨基喹啉治疗潜伏疟疾:本文讨论了与6-氨基异喹啉相关的8-氨基喹啉化合物在治疗潜伏疟疾中的应用。尽管存在葡萄糖-6-磷酸脱氢酶缺乏症患者血红蛋白毒性等挑战,这些化合物在理解和对抗地方性疟疾方面发挥了重要作用(Baird, 2019)。
氨基异喹啉的合成和解痉活性:对3-氨基异喹啉的合成研究显示了它们在药用方面的潜力,特别是作为解痉剂。该研究突出了这些化合物的合成过程和生物活性(Sereda et al., 1997)。
心脏肥大和聚(ADP-核糖)聚合酶:对5-氨基异喹啉的研究表明,作为特异的聚(ADP-核糖)聚合酶抑制剂,它在治疗病理性心脏肥大方面具有有效性,暗示了在心血管疾病治疗中的潜在应用(Balakumar & Singh, 2006)。
1-氨基异喹啉的简便合成:提出了一种合成1-氨基异喹啉的新方法,提供了一种经济高效的生产这些化合物的途径,突出了它们在化学研究中的相关性(Li, Wang, & Lu, 2012)。
用于癌症靶向的5-氨基异喹啉的放射碘标记:本研究探讨了5-氨基异喹啉在开发用于靶向癌细胞中聚(ADP-核糖)聚合酶的放射碘示踪剂方面的应用,特别是结肠癌(El-Hamoly et al., 2020)。
聚(ADP-核糖)聚合酶的水溶性抑制剂:5-氨基异喹啉-1-酮,一种聚(ADP-核糖)聚合酶的水溶性抑制剂,被广泛用作生化和药理学工具。它在各种疾病和炎症模型中显示了保护活性(Threadgill, 2015)。
结构相关于海洋异喹啉醌的氨基喹酮:这项研究侧重于合成和细胞毒性评估氨基喹酮,这些化合物源自异喹啉醌,针对不同的人类癌细胞。某些化合物显示出显著的抗肿瘤活性(Delgado et al., 2012)。
突变B-Raf途径的选择性抑制剂:突出了氨基异喹啉作为B-Raf酶途径抑制剂的开发。这些化合物是强效的抗肿瘤剂,强调了它们在癌症治疗中的潜力(Smith et al., 2009)。
Safety And Hazards
未来方向
6-Aminoisoquinoline compounds are provided that influence, inhibit, or reduce the action of a kinase. These compounds are useful in the treatment of eye diseases such as glaucoma and for diseases characterized by abnormal growth, such as cancers . The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .
性质
IUPAC Name |
isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343315 | |
| Record name | 6-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoisoquinoline | |
CAS RN |
23687-26-5 | |
| Record name | 6-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

